molecular formula C18H12Br3P B12617350 Tris(2-bromophenyl)phosphane CAS No. 918323-08-7

Tris(2-bromophenyl)phosphane

Cat. No.: B12617350
CAS No.: 918323-08-7
M. Wt: 499.0 g/mol
InChI Key: PDINTDJSHHRBKF-UHFFFAOYSA-N
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Description

Tris(2-bromophenyl)phosphane is an organophosphorus compound characterized by the presence of three bromophenyl groups attached to a central phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties. It is commonly used as a ligand in various catalytic processes and has applications in both academic research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(2-bromophenyl)phosphane typically involves the reaction of 2-bromophenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:

  • Preparation of 2-bromophenylmagnesium bromide (Grignard reagent) by reacting 2-bromobromobenzene with magnesium in anhydrous ether.
  • The Grignard reagent is then reacted with phosphorus trichloride to yield this compound.

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Tris(2-bromophenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Complexation: It forms stable complexes with transition metals, which are useful in catalytic applications.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as alkoxides or amines.

    Complexation: Transition metal salts like palladium chloride or platinum chloride.

Major Products:

    Oxidation: Tris(2-bromophenyl)phosphine oxide.

    Substitution: Various substituted phosphines depending on the nucleophile used.

    Complexation: Metal-phosphine complexes.

Scientific Research Applications

Tris(2-bromophenyl)phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in transition metal-catalyzed reactions, including cross-coupling reactions and hydrogenation.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical studies.

    Medicine: Investigated for its potential in drug development and as a component in pharmaceuticals.

    Industry: Utilized in the production of fine chemicals, polymers, and materials science.

Mechanism of Action

The mechanism by which tris(2-bromophenyl)phosphane exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming complexes that can facilitate various catalytic processes. The phosphorus atom in the compound acts as a Lewis base, donating electron density to the metal center, thereby stabilizing the metal and enhancing its reactivity.

Comparison with Similar Compounds

  • Tris(2-methoxyphenyl)phosphine
  • Tris(2,4,6-trimethoxyphenyl)phosphine
  • Tris(2-(trimethylsilyl)phenyl)phosphine

Comparison: Tris(2-bromophenyl)phosphane is unique due to the presence of bromine atoms, which can participate in additional chemical reactions such as nucleophilic substitution. This makes it more versatile compared to its methoxy or trimethylsilyl analogs, which are primarily used for their electron-donating properties and steric effects.

Properties

CAS No.

918323-08-7

Molecular Formula

C18H12Br3P

Molecular Weight

499.0 g/mol

IUPAC Name

tris(2-bromophenyl)phosphane

InChI

InChI=1S/C18H12Br3P/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H

InChI Key

PDINTDJSHHRBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)P(C2=CC=CC=C2Br)C3=CC=CC=C3Br)Br

Origin of Product

United States

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